molecular formula C22H28N2O3 B5728897 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide

2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide

Cat. No. B5728897
M. Wt: 368.5 g/mol
InChI Key: RGXCBEFJHZVVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide, commonly known as L-745,870, is a selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a member of the tachykinin family of G protein-coupled receptors and is involved in the regulation of various physiological and pathological processes, including pain, inflammation, anxiety, and depression.

Mechanism of Action

L-745,870 acts as a selective antagonist of the 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor, which is expressed in various tissues and organs, including the central nervous system (CNS), peripheral nervous system (PNS), and immune cells. The 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor is activated by the neuropeptide substance P, which is involved in the regulation of pain, inflammation, and stress responses. By blocking the 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor, L-745,870 inhibits the effects of substance P and reduces pain perception, inflammation, and stress responses.
Biochemical and Physiological Effects
L-745,870 has been shown to have various biochemical and physiological effects, depending on the tissue or organ being studied. In the CNS, L-745,870 has been shown to reduce pain perception, anxiety, and depression. In the PNS, L-745,870 has been shown to reduce inflammation and pain. In immune cells, L-745,870 has been shown to modulate immune responses and reduce inflammation.

Advantages and Limitations for Lab Experiments

L-745,870 has several advantages for lab experiments, including its selectivity for the 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor, its ability to cross the blood-brain barrier, and its availability as a commercial product. However, L-745,870 also has some limitations, including its potential off-target effects, its short half-life, and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on L-745,870. One direction is to investigate the role of the 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor in the regulation of other physiological and pathological processes, such as addiction, obesity, and cancer. Another direction is to develop more selective and potent 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor antagonists with longer half-lives and lower toxicity. Finally, L-745,870 could be used as a tool to study the interactions between the 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor and other signaling pathways, such as the opioid and cannabinoid systems.
Conclusion
In conclusion, L-745,870 is a selective antagonist of the 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor that has been extensively used in scientific research to investigate the role of the 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor in various physiological and pathological processes. L-745,870 has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on L-745,870, which could lead to the development of new therapies for various diseases and conditions.

Synthesis Methods

L-745,870 is synthesized by reacting 4-isopropylphenol with 4-(4-morpholinylmethyl)benzylamine in the presence of acetic anhydride and pyridine to form the intermediate 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide. The intermediate is then purified by column chromatography to obtain pure L-745,870.

Scientific Research Applications

L-745,870 has been extensively used in scientific research to investigate the role of the 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor in various physiological and pathological processes. For example, L-745,870 has been used to study the role of the 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor in pain perception, anxiety, and depression. It has also been used to investigate the involvement of the 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor in the regulation of inflammation and immune responses.

properties

IUPAC Name

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-17(2)19-5-9-21(10-6-19)27-16-22(25)23-20-7-3-18(4-8-20)15-24-11-13-26-14-12-24/h3-10,17H,11-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXCBEFJHZVVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(morpholin-4-ylmethyl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide

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